molecular formula C28H23NO2 B12594710 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid CAS No. 648908-11-6

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid

Cat. No.: B12594710
CAS No.: 648908-11-6
M. Wt: 405.5 g/mol
InChI Key: VIJKIIOPTYZXEF-UHFFFAOYSA-N
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Description

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid is an organic compound that features a fluorene moiety, which is known for its rigidity and photophysical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid typically involves the following steps:

    Formation of the Fluorene Derivative: The starting material, 9,9-dimethylfluorene, is brominated to form 9,9-dimethyl-2-bromofluorene.

    Coupling Reaction: The brominated fluorene undergoes a Suzuki coupling reaction with phenylboronic acid to form 9,9-dimethyl-2-phenylfluorene.

    Amination: The phenylfluorene derivative is then subjected to an amination reaction with aniline to form the corresponding amino derivative.

    Carboxylation: Finally, the amino derivative is carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s derivatives may have potential as fluorescent probes or bioactive molecules.

    Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

    Industry: The compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorene moiety can engage in π-π stacking interactions, while the amino and carboxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid is unique due to its combination of the fluorene moiety with amino and carboxyl functional groups. This combination imparts specific photophysical properties and reactivity, making it valuable for applications in materials science and organic electronics.

Properties

CAS No.

648908-11-6

Molecular Formula

C28H23NO2

Molecular Weight

405.5 g/mol

IUPAC Name

4-(N-(9,9-dimethylfluoren-2-yl)anilino)benzoic acid

InChI

InChI=1S/C28H23NO2/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29(20-8-4-3-5-9-20)21-14-12-19(13-15-21)27(30)31/h3-18H,1-2H3,(H,30,31)

InChI Key

VIJKIIOPTYZXEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)O)C

Origin of Product

United States

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